molecular formula C15H17NO3S2 B2908561 (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethenesulfonamide CAS No. 2034997-43-6

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethenesulfonamide

Cat. No.: B2908561
CAS No.: 2034997-43-6
M. Wt: 323.43
InChI Key: HBRDREZTZIKDFX-DHZHZOJOSA-N
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Description

(E)-N-(3-Hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a thiophen-3-yl moiety, a hydroxyphenyl group, and an ethenesulfonamide backbone.

Properties

IUPAC Name

(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7-8,10-12,15-17H,6,9H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRDREZTZIKDFX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a hydroxypropyl group , and a phenyl sulfonamide moiety . These structural components contribute to its biological interactions.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H17NO3S
Molecular Weight293.37 g/mol

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : The compound can interact with various receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
  • Antioxidant Activity : The thiophene ring contributes to antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity

Research indicates several pharmacological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer (MCF-7) : Induces apoptosis and inhibits proliferation.
  • Lung Cancer (A549) : Reduces cell viability significantly.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Anticancer Efficacy

In a controlled study, the compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

This suggests potential for development as an anticancer agent.

Study 2: Anti-inflammatory Mechanism

A separate study evaluated the compound's effects on macrophages stimulated with LPS. The results showed a significant decrease in inflammatory markers:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha30075
IL-625050

These findings support its role in modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Derivatives

(a) (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (, Compound e)

  • Structural Similarities : Both compounds share a thiophen-3-yl group and a propanamine backbone.
  • Key Differences: Functional Groups: The target compound has a sulfonamide group, while compound e contains a methylamino group and a naphthalenol ether. Electronic Effects: The sulfonamide group in the target compound is strongly electron-withdrawing, which may reduce basicity compared to the amine in compound e.

(b) Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline (P3T-DDTPA, )

  • Structural Similarities : Both contain thiophen-3-yl and vinyl linkages.
  • Key Differences: Molecular Scale: P3T-DDTPA is a polymer with extended π-conjugation, whereas the target compound is a small molecule.
Sulfonamide and Hydroxypropyl Analogues

(a) 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (, Compound 30005)

  • Structural Similarities : Both compounds feature hydroxyphenyl and alkyl chain components.
  • Key Differences: Core Functional Group: Compound 30005 is an acetamide, which is less polar than a sulfonamide.

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